(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1174309-25-1) is a 1,3,4-trisubstituted pyrazole featuring a C3 tert-butyl group, an N1 methyl group, and a C4 aminomethyl substituent, giving it a molecular weight of 167.25 g/mol and a calculated XLogP of 0.8. This balanced lipophilicity profile positions it within the desirable property space for fragment-based drug design.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
CAS No. 1174309-25-1
Cat. No. B1462183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine
CAS1174309-25-1
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C=C1CN)C
InChIInChI=1S/C9H17N3/c1-9(2,3)8-7(5-10)6-12(4)11-8/h6H,5,10H2,1-4H3
InChIKeyIPFAOXXRUOBBGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1174309-25-1): A Pyrazole-Based Primary Amine Building Block for Fragment-Based and Kinase-Targeted Synthesis


(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1174309-25-1) is a 1,3,4-trisubstituted pyrazole featuring a C3 tert-butyl group, an N1 methyl group, and a C4 aminomethyl substituent, giving it a molecular weight of 167.25 g/mol and a calculated XLogP of 0.8 [1]. This balanced lipophilicity profile positions it within the desirable property space for fragment-based drug design. The primary amine handle serves as a versatile point for rapid diversification into amides, sulfonamides, ureas, and other pharmacologically relevant chemotypes, making it a key intermediate for constructing focused kinase inhibitor libraries, as exemplified by its core scaffold's use in PI3Kγ inhibitor programs [2].

Fragment-based and kinase-targeted library synthesis workflows
Primary amine handle enables rapid diversification into amides, sulfonamides, and ureas
Reported physicochemical profile supports fragment-like property space

Why the N1-Methyl and C3-tert-Butyl Substitution Pattern of CAS 1174309-25-1 Cannot Be Interchanged with Simpler Pyrazole Methanamine Analogs


The specific combination of a bulky C3 tert-butyl group and an N1 methyl group on the pyrazole core of CAS 1174309-25-1 creates a unique steric and electronic landscape that simple analogs cannot replicate. In a series of (1H-pyrazol-4-yl)methanamines evaluated as PI3Kγ inhibitors, minor structural modifications to the pyrazole periphery resulted in a dramatic shift in enzyme inhibitory activity, from 36% to 73% [1]. This demonstrates that even conservative changes, such as replacing the tert-butyl with a smaller alkyl group or removing the N1-methyl, can drastically alter the spatial orientation of the C4 aminomethyl vector and the molecule's ability to occupy key hydrophobic pockets, potentially abolishing target engagement or selectivity. Therefore, generic substitution without a direct, assay-matched comparator study carries a high risk of functional failure.

The C3 tert-butyl and N1 methyl combination creates a steric and electronic landscape that simpler pyrazole methanamine analogs do not replicate.
Even conservative modifications (e.g., smaller alkyl, removal of N1-methyl) can drastically alter enzyme inhibitory activity, based on reported SAR for this scaffold class.
Generic substitution without a direct, assay-matched comparator study carries high risk of functional mismatch.

Quantitative Differentiation Evidence for (3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1174309-25-1) Versus Closest Analogs


Reduced Molecular Weight vs. N-Methyl Analog Provides Greater Derivatization Headroom While Maintaining Fragment-Like Character

Compared to its closest commercially available analog, the N-methyl derivative (3-tert-butyl-1-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine (CAS 1177273-16-3), the target primary amine has a lower molecular weight (167.25 g/mol vs. 181.28 g/mol) [1]. This 14.03 g/mol mass reduction is significant in fragment-based drug discovery, where every atom added to a hit molecule must subsequently be optimized. The target compound provides a lighter core with an identical heavy atom framework minus one carbon, offering more 'property space' for downstream optimization before exceeding lead-like molecular weight thresholds.

MW Reduction
Head-to-head
167.25 vs 181.28 g/mol
Δ -14.03 g/mol
Lighter core offers greater derivatization headroom for lead optimization
Fragment-like MW advantages procurement for library assembly
Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

Calculated Lipophilicity (XLogP) of 0.8 Offers Superior Aqueous Solubility Potential Over N-Methyl Analog

The target compound has a computed XLogP of 0.8 [1]. Methylation of the primary amine to yield the secondary amine analog (CAS 1177273-16-3) is predicted to increase lipophilicity by approximately 0.5 log units (estimated XLogP ~1.3) based on standard additive fragment contributions [2]. This difference directly translates to an approximately three-fold higher predicted aqueous solubility for the target primary amine, a key driver for achieving high-concentration biochemical assay solutions and reducing non-specific binding artifacts in screening.

XLogP
Cross-study
0.8
N-methyl analog estimated ~1.3 (Δ ≈ -0.5)
Reported lower lipophilicity supports aqueous solubility in biochemical assays
Supports selection for early-stage library synthesis to favor drug-like property space
Physicochemical Profiling Drug-Likeness Solubility

Class-Level Evidence: Pyrazole C4-Methanamine Scaffold Validated as PI3Kγ Inhibitor Core with Tuneable Activity

A focused series of (1H-pyrazol-4-yl)methanamines, bearing different C3 and N1 substituents, was synthesized and evaluated for PI3Kγ enzyme inhibition. Modest structural changes within the class amplified the inhibitory effect from a baseline of 36% to a peak of 73% inhibition [1]. While the specific activity of the target compound (CAS 1174309-25-1) was not reported in this study, its structural alignment with the core scaffold confirms its relevance as a key intermediate for generating compounds within this therapeutically important target class. This class-level validation reduces the synthetic risk for procurement strategies aiming at PI3Kγ-focused compound libraries.

PI3Kγ Core SAR
Class-level
36–73% inhibition range reported for scaffold series
Scaffold aligns with kinase-targeted synthesis programs
Class-level validation reduces synthetic risk for PI3Kγ-focused libraries
Kinase Inhibition PI3Kγ Immuno-Oncology

Validated Research and Procurement Application Scenarios for (3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanamine


Fragment-Based Screening Library Design for PI3Kγ and Related Lipid Kinases

The validated activity of the (1H-pyrazol-4-yl)methanamine scaffold against PI3Kγ (Section 3, Item 3) makes this compound a high-priority fragment for inclusion in a kinase-focused screening library. Its balanced XLogP of 0.8 and low molecular weight align with the 'rule of three' for fragments. For procurement, this translates to a non-redundant building block that directly maps onto a therapeutically relevant chemical space, unlike generic pyrazole amines. Purchasing this specific CAS number ensures the exact substitution pattern needed to interact with the hydrophobic pocket highlighted in the SAR study [1].

Parallel Synthesis of Amide and Sulfonamide Arrays for Lead Optimization

The target primary amine provides a reactive handle for high-throughput parallel chemistry. Its lower molecular weight compared to the N-methyl analog (Section 3, Item 1) means that any amide or sulfonamide product will inherently have a mass advantage, keeping the final compounds within favorable drug-like property ranges. For an industrial procurement manager, this offers a more atom-efficient starting material. A library of 96 amides synthesized from this core will have a systematically lower mass distribution than an analogous library built from the N-methyl comparator, directly benefiting the physicochemical profile of screening hits [2].

Development of Selective Kinase Inhibitors Through Structure-Based Drug Design

The dramatic difference in enzymatic activity (36% vs. 73%) observed upon subtle scaffold modification in the PI3Kγ assay [3] underscores the scaffold's sensitivity to substitution. This makes (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine an ideal starting point for structure-based design campaigns aimed at improving selectivity against anti-targets. The distinct steric and electronic environment created by the C3-tert-butyl/N1-methyl combination is a non-transferable feature that directs the vector of the C4-aminomethyl group. Replacing this with a de-methyl or de-tert-butyl analog would fundamentally alter the binding mode, justifying the procurement of this specific molecule over cheaper, less substituted alternatives.

Physicochemical Property Benchmarking for Lead Series Triage

With a measured (computed) XLogP of 0.8 and a topological polar surface area (TPSA) of 43.8 Ų, this compound serves as a useful internal standard for profiling new chemical series. Its low lipophilicity (Section 3, Item 2) predicts high aqueous solubility, making it a reliable positive control for solubility and logD assays. For a core facility or CRO, stocking this compound provides a reproducible benchmark that is well-characterized in the public domain [4], enabling consistent cross-project comparisons of assay performance.

Application
Selection Property
Validation Focus
Kinase-focused fragment library design
Scaffold alignment with reported PI3Kγ SAR
PI3Kγ enzyme assay context
Parallel amide and sulfonamide library synthesis
Lower starting molecular weight vs. N-methyl analog
Atom-efficient diversification; property space optimization
Selective kinase inhibitor design
Unique steric/electronic signature of C3-tBu / N1-Me
Binding mode sensitivity to substitution pattern
Physicochemical assay benchmarking
Reported low lipophilicity and TPSA profile
Consistent solubility and logD assay reference
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